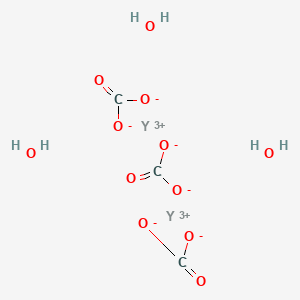
Yttrium Carbonate Trihydrate
Overview
Description
Yttrium Carbonate Trihydrate is a water-insoluble yttrium source that can easily be converted to other yttrium compounds, such as the oxide, by heating (calcination).
Synthesis Analysis
The synthesis process of yttrium ammonium carbonate with the composition NH<sub>4</sub>Y(CO<sub>3</sub>)<sub>2</sub>·H<sub>2</sub>O has been shown to proceed through crystallization of two intermediate phases: yttrium ammonium hydroxycarbonates differing in composition. The synthesized compounds have been characterized by X-ray diffraction, IR spectroscopy, differential scanning calorimetry, thermogravimetry, and chemical analysis.Molecular Structure Analysis
The first X-ray diffraction characteristics of NH<sub>4</sub>Y(CO<sub>3</sub>)<sub>2</sub>·H<sub>2</sub>O and crystallographic data for its unit cell have been presented.Chemical Reactions Analysis
Thermal decomposition of yttrium ammonium carbonate has been shown to yield cubic yttrium oxide in the form of fine powder.Physical And Chemical Properties Analysis
- Appearance : White powder
- Melting Point : N/A
- Boiling Point : N/A
- Density : N/A
- Solubility in H<sub>2</sub>O : Insoluble
Scientific Research Applications
Thermal Decomposition Studies
Yttrium tartrate trihydrate's thermal decomposition has been investigated through thermogravimetric and differential thermal studies. This material is stable up to 218°C and decomposes in four stages, forming a complex of yttrium oxide-carbonate at 700°C. The kinetics and mechanism of decomposition, including activation energy and reaction order, are crucial in understanding its thermal stability and potential applications in materials science (Bamzai & Kumar, 2008).
Yttrium Oxide Thin Films
In the context of supercritical carbon dioxide, yttrium oxide thin films have been developed using Tris(2,2,6,6tetramethyl-3,5-heptanedionato) yttrium(III). These films are confirmed to contain yttrium oxide with carbonate and hydroxide species, which are important for applications in electronics and optics (Gougousi & Chen, 2008).
Colloidal Particles of Yttrium Compounds
Research has been conducted on colloidal dispersions of yttrium basic carbonate, producing uniform spherical and rodlike particles. These particles can convert to oxides while retaining their morphology, which is significant for their use in ceramics and material science (Aiken, Hsu, & Matijević, 1988).
Yttrium in Seawater Studies
Yttrium's behavior in the seawater of the North Pacific has been analyzed, showing that Y(III) concentrations exhibit a "nutrient-like" profile. This research is valuable for understanding yttrium's environmental interactions and implications for marine geochemistry (Zhang, Amakawa, & Nozaki, 1994).
Electronic Structure of Yttrium Compounds
The electronic structure of yttrium, yttrium hydride, and yttrium oxide has been studied, highlighting their potential in optoelectronic and solar energy applications. These findings are crucial for developing new electronic materials (Mongstad, Thøgersen, Subrahmanyam, & Karazhanov, 2014).
Yttrium Alkoxides in Polymerization
Yttrium alkoxides have been identified as efficient catalysts for the controlled polymerization of epsilon-caprolactone. This application is significant in polymer chemistry and material engineering (Martin, Dubois, & Jerome, 2003).
Yttrium Carbonate Complexation in Waters
Potentiometric measurements of yttrium complexation by carbonate and bicarbonate in natural waters have been conducted. This research provides insights into yttrium's geochemical behavior and its interactions in aqueous environments (Luo & Byrne, 2004).
Safety And Hazards
- Signal Word : Warning
- Hazard Statements : H315-H319-H335
- Hazard Codes : Xi
- Risk Codes : 36/37/38
- Safety Statements : 26-37/39
Future Directions
Yttrium Carbonate Trihydrate continues to be an important precursor material for various applications. Further research may explore its use in novel materials, catalysis, and other emerging fields.
properties
IUPAC Name |
yttrium(3+);tricarbonate;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.3H2O.2Y/c3*2-1(3)4;;;;;/h3*(H2,2,3,4);3*1H2;;/q;;;;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYDFPFCJDQZQF-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.[Y+3].[Y+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O12Y2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648494 | |
| Record name | Yttrium carbonate--water (2/3/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Yttrium Carbonate Trihydrate | |
CAS RN |
5970-44-5 | |
| Record name | Yttrium carbonate--water (2/3/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















